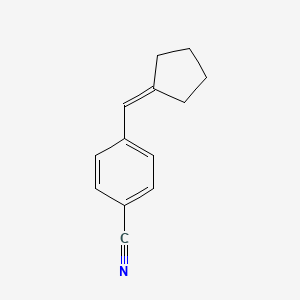

4-(Cyclopentylidenemethyl)benzonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H13N |

|---|---|

Molecular Weight |

183.25 g/mol |

IUPAC Name |

4-(cyclopentylidenemethyl)benzonitrile |

InChI |

InChI=1S/C13H13N/c14-10-13-7-5-12(6-8-13)9-11-3-1-2-4-11/h5-9H,1-4H2 |

InChI Key |

OXQIOSWKOOXXKC-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=CC2=CC=C(C=C2)C#N)C1 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Cyclopentylidenemethyl Benzonitrile and Analogous Structures

Strategic Approaches to the Benzonitrile (B105546) Core Synthesis

The formation of the benzonitrile core is a critical step, and several reliable methods are available to organic chemists. These strategies range from direct oxidation to the conversion of other functional groups into the nitrile.

Catalytic Ammoxidation of Aromatic Precursors

Catalytic ammoxidation represents an industrially significant method for the synthesis of benzonitriles. This process involves the reaction of an alkylbenzene, such as toluene (B28343) or a substituted toluene, with ammonia (B1221849) and an oxidant, typically air, at elevated temperatures over a solid catalyst. medcraveonline.comguidechem.com The catalysts are often mixed metal oxides, with vanadium and chromium being common components. guidechem.com For instance, the ammoxidation of toluene to benzonitrile is a commercial process carried out on mixed transition metal oxides. medcraveonline.com

Recent advancements have focused on enhancing the selectivity and efficiency of these catalysts. One approach involves fabricating transition metal oxide clusters (e.g., Ni, Co, V, Mo, W) within the pores of zeolites, such as β-zeolites. medcraveonline.com This confinement within the sub-nano spaces of the zeolite pores effectively suppresses undesirable combustion side reactions, allowing for higher concentrations of the aromatic reactant and leading to high selectivity for the desired nitrile. medcraveonline.com Vanadium-titanium oxide catalysts have also been studied for the ammoxidation of toluene to benzonitrile. acs.orgacs.org Furthermore, single-atom iron catalysts on nitrogen-doped carbon have shown high efficiency in the ammoxidation of alcohols to nitriles under mild conditions, suggesting a potential alternative route starting from benzyl (B1604629) alcohol derivatives. nih.gov The mechanism of ammoxidation is complex and involves the participation of ammonium (B1175870) ions in the nitrogen insertion step. capes.gov.br

Table 1: Catalytic Systems for Benzonitrile Synthesis via Ammoxidation

| Catalyst System | Aromatic Precursor | Key Features | Reference |

| Mixed Transition Metal Oxides | Toluene | Industrial standard, high temperatures required. | medcraveonline.com |

| Transition Metal Oxide Clusters in β-Zeolites | Alkylbenzenes | High selectivity, suppressed side reactions. | medcraveonline.com |

| Vanadium-Titanium Oxides | Toluene | Studied for catalyst composition effects. | acs.orgacs.org |

| Single-Atom Iron on N-doped Carbon | Benzyl Alcohol | Mild conditions, high efficiency. | nih.gov |

Dehydration Reactions of Benzamide (B126) and Aldoxime Derivatives

The dehydration of benzamides and benzaldoximes provides a versatile laboratory-scale route to benzonitriles. This method involves the removal of a water molecule from the corresponding amide or oxime using a variety of dehydrating agents.

For the dehydration of aldoximes, a range of reagents have been successfully employed. These include reagents like 1H-benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) in the presence of a base, which allows for mild reaction conditions. nih.gov Iron salts have also been shown to catalyze the dehydration of aldoximes without the need for other reagents or nitrile-based solvents. nih.gov Heme-containing enzymes, known as aldoxime dehydratases, can also catalyze this transformation, highlighting a biocatalytic approach. ebi.ac.ukacs.org Other effective dehydrating systems include oxalyl chloride/DMSO, sulfuryl fluoride (B91410) (SO2F2), and various other reagents that facilitate the conversion of aldoximes to nitriles under mild conditions. organic-chemistry.org

The dehydration of primary amides to nitriles can be achieved using reagents such as phosphorus oxychloride. google.com

Table 2: Selected Reagents for Dehydration to Benzonitriles

| Starting Material | Reagent/Catalyst | Key Features | Reference |

| Aldoxime | BOP/DBU | Mild conditions, good yields. | nih.gov |

| Aldoxime | Iron Salts | Reagent- and nitrile-free media. | nih.gov |

| Aldoxime | Aldoxime Dehydratase | Biocatalytic, environmentally benign. | ebi.ac.ukacs.org |

| Aldoxime | Oxalyl chloride/DMSO | Rapid, room temperature reaction. | organic-chemistry.org |

| Benzamide | Phosphorus oxychloride | Common laboratory method. | google.com |

Nucleophilic Cyanation Strategies

Nucleophilic cyanation involves the displacement of a leaving group on the aromatic ring, typically a halide, with a cyanide source. The classic Rosenmund-von Braun reaction, which uses superstoichiometric amounts of copper(I) cyanide at high temperatures, is a well-known example. nih.govorganic-chemistry.org However, this method often requires harsh conditions and can lead to difficulties in product purification. organic-chemistry.org

To overcome these limitations, modern methods often employ catalytic amounts of transition metals. Copper-catalyzed domino halide exchange-cyanation of aryl bromides has been developed, which proceeds under milder conditions and avoids the need for polar solvents. researchgate.netorganic-chemistry.org This method often utilizes a ligand, such as N,N'-dimethylethylenediamine, to facilitate the reaction. researchgate.net Another approach involves using a combination of ammonium bicarbonate and N,N-dimethylformamide as a safe and practical cyanide source in a copper-mediated reaction. nih.govacs.org

Transition Metal-Mediated Benzonitrile Formation

Palladium-catalyzed cyanation has emerged as a powerful and versatile method for the synthesis of aryl nitriles due to its high functional group tolerance and catalytic efficacy. rsc.orgrsc.org The first palladium-catalyzed cyanation was reported in 1973. nih.govrsc.org These reactions typically involve the cross-coupling of an aryl halide or triflate with a cyanide source.

A variety of cyanide sources can be used, including zinc cyanide (Zn(CN)2), potassium ferrocyanide (K4[Fe(CN)6]), and N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). nih.govarkat-usa.orgresearchgate.net The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields. For instance, palladium precatalysts can be used for the cyanation of aryl chlorides at low catalyst loadings with non-toxic cyanide sources. nih.gov Palladium nanoparticles supported on zinc oxide have also been used as a recyclable catalyst. rsc.org Recent developments have focused on using electrophilic cyanating reagents in palladium-catalyzed reactions, which can proceed without the need for an external reductant. rsc.orgrsc.org Nickel-catalyzed reductive cyanation of aryl halides using cyanogen (B1215507) bromide has also been reported as an alternative transition metal-mediated approach. mdpi.com

Table 3: Transition Metal-Mediated Cyanation Methods

| Metal Catalyst | Cyanide Source | Key Features | Reference |

| Palladium | Zinc Cyanide (Zn(CN)2) | Widely used, good functional group tolerance. | nih.govarkat-usa.org |

| Palladium | Potassium Ferrocyanide (K4[Fe(CN)6]) | Non-toxic cyanide source. | rsc.org |

| Palladium | N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) | Electrophilic and less toxic cyanide source. | rsc.orgresearchgate.net |

| Copper | Sodium Cyanide (NaCN) with KI | Milder conditions than traditional Rosenmund-von Braun. | researchgate.netorganic-chemistry.org |

| Nickel | Cyanogen Bromide | Reductive cross-electrophile coupling. | mdpi.com |

Construction of the Cyclopentylidenemethyl Moiety

The introduction of the exocyclic double bond attached to the cyclopentane (B165970) ring is a key structural feature of the target molecule. Olefination reactions are the primary methods for achieving this transformation.

Olefination Reactions for Cyclopentylidene Incorporation

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used and reliable method for the stereoselective synthesis of alkenes. thieme-connect.comconicet.gov.arnih.govthieme-connect.comwikipedia.orgalfa-chemistry.comyoutube.com This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. wikipedia.org In the context of synthesizing 4-(Cyclopentylidenemethyl)benzonitrile, this would typically involve the reaction of cyclopentanone (B42830) with a phosphonate (B1237965) reagent derived from 4-(bromomethyl)benzonitrile or a related precursor.

The HWE reaction is known for its ability to produce predominantly E-alkenes. conicet.gov.arwikipedia.org The phosphonate carbanions are more nucleophilic and less basic than the corresponding phosphonium (B103445) ylides used in the Wittig reaction, which often leads to cleaner reactions and easier purification of the products. thieme-connect.comwikipedia.org The reaction conditions can be tuned, and various bases and solvents can be employed to optimize the yield and stereoselectivity. conicet.gov.arnrochemistry.com The HWE reaction has been successfully applied in the synthesis of complex natural products, demonstrating its robustness and versatility. thieme-connect.comconicet.gov.arnih.govthieme-connect.com

Table 4: Key Features of the Horner-Wadsworth-Emmons Reaction

| Feature | Description | Reference |

| Reactants | Phosphonate-stabilized carbanion and an aldehyde or ketone. | wikipedia.org |

| Stereoselectivity | Typically produces the E-alkene as the major product. | conicet.gov.arwikipedia.org |

| Advantages | More nucleophilic carbanion than in Wittig reaction, easier byproduct removal. | thieme-connect.comwikipedia.org |

| Applications | Widely used in natural product synthesis and for creating C=C bonds. | thieme-connect.comnih.govthieme-connect.com |

Coupling Reactions for Aromatic-Alkenyl Linkage Formation

The formation of the bond between the aromatic ring and the cyclopentylidene group in this compound and similar structures is often achieved through transition metal-catalyzed cross-coupling reactions. These reactions are a cornerstone of modern organic synthesis, allowing for the precise and efficient creation of C-C bonds. numberanalytics.com

One of the most prominent methods is the Heck reaction , which couples an aryl or vinyl halide with an alkene using a palladium catalyst. numberanalytics.commdpi.comorganic-chemistry.org The general mechanism involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by coordination and insertion of the alkene. A subsequent β-hydride elimination forms the desired product and a palladium(II) hydride species, which is then reduced to regenerate the active palladium(0) catalyst. numberanalytics.com For the synthesis of compounds like this compound, this could involve reacting a halo-benzonitrile with a cyclopentylidene-containing alkene. The efficiency and selectivity of the Heck reaction can be influenced by the choice of catalyst, ligands, base, and reaction conditions. mdpi.comorganic-chemistry.org Variations of the Heck reaction, such as the halide-free Heck-type reaction using arylboronic acids, offer more environmentally friendly alternatives. nih.gov

Another powerful tool is the Suzuki-Miyaura coupling , which typically involves the reaction of an organoboron compound (like an arylboronic acid) with an organohalide, catalyzed by a palladium complex. nih.govrsc.org This reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov For instance, the synthesis of o-tolyl benzonitrile, a key intermediate for certain pharmaceuticals, often utilizes Suzuki coupling. rsc.org In the context of this compound, a possible route could involve the coupling of 4-cyanophenylboronic acid with a cyclopentenyl halide derivative. Nickel-catalyzed Suzuki-Miyaura couplings are also gaining attention as a more cost-effective alternative to palladium. nih.gov

The following table summarizes key aspects of these coupling reactions:

| Reaction | Catalyst | Reactants | Key Features |

| Heck Reaction | Palladium Complexes | Aryl/Vinyl Halide + Alkene | High trans selectivity, versatile for various alkenes. organic-chemistry.orglibretexts.org |

| Suzuki-Miyaura Coupling | Palladium or Nickel Complexes | Organoboron Compound + Organohalide | Mild conditions, high functional group tolerance. nih.govmdpi.com |

Research has demonstrated the successful application of these coupling reactions in synthesizing various biaryl and vinyl-substituted aromatic compounds. For example, palladium-catalyzed Suzuki-Miyaura reactions of 4-bromobenzonitrile (B114466) with various arylboronic acids have been optimized to produce good yields of the corresponding biaryl compounds. researchgate.netresearchgate.net Similarly, palladium-catalyzed coupling of electron-deficient alkenyl halides with organozinc reagents has been shown to produce unsaturated nitriles with high regio- and stereoselectivity. nih.gov

Multicomponent Reaction Sequences for Complex Architectures

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. beilstein-journals.orgnih.gov This approach offers significant advantages in terms of atom economy, step economy, and the rapid generation of molecular complexity from simple precursors. nih.govnih.gov

While a specific multicomponent reaction for the direct synthesis of this compound is not prominently described, the principles of MCRs are widely applied to construct complex molecules containing benzonitrile and related functionalities. For example, MCRs have been effectively used in the synthesis of diverse heterocyclic scaffolds, which are prevalent in natural products and pharmaceuticals. nih.gov

Several named MCRs are of particular relevance to the synthesis of complex nitrile-containing architectures:

Ugi Reaction: This four-component reaction involves an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid to produce a bis-amide. nih.gov

Passerini Reaction: A three-component reaction between an isocyanide, a carbonyl compound, and a carboxylic acid to yield an α-acyloxyamide. nih.gov

Strecker Reaction: This classic MCR involves the reaction of an amine, a carbonyl compound, and a cyanide source to produce an α-amino nitrile. mdpi.com

These reactions can be strategically employed to build complex molecular frameworks that could be further elaborated to yield structures analogous to this compound. For instance, a starting material like 2-formylbenzonitrile can participate in copper-catalyzed three-component reactions to produce complex isoindolinone structures. beilstein-journals.orgd-nb.info

The table below highlights some key multicomponent reactions and their potential applications in synthesizing complex nitrile-containing molecules.

| Multicomponent Reaction | Number of Components | Typical Reactants | Product Type | Potential Relevance |

| Ugi Reaction | Four | Amine, Carbonyl, Isocyanide, Carboxylic Acid | Bis-amide | Construction of complex scaffolds containing amide and potentially nitrile functionalities. nih.gov |

| Passerini Reaction | Three | Isocyanide, Carbonyl, Carboxylic Acid | α-Acyloxyamide | Introduction of ester and amide groups adjacent to a newly formed stereocenter. nih.gov |

| Strecker Reaction | Three | Amine, Carbonyl, Cyanide | α-Amino Nitrile | Direct synthesis of α-amino nitriles, which are precursors to amino acids and other nitrogen-containing compounds. mdpi.com |

The power of MCRs lies in their ability to rapidly generate libraries of structurally diverse compounds for applications in drug discovery and materials science. nih.govnih.gov

Advanced Stereoselective Synthesis

Stereoselective synthesis is crucial when the three-dimensional arrangement of atoms in a molecule is critical for its function. This is particularly important in the development of pharmaceuticals and chiral materials. For benzonitrile compounds, this can involve creating axial chirality or controlling the stereochemistry of substituents.

Axial chirality arises from hindered rotation around a single bond, most commonly found in biaryl compounds. nih.gov The synthesis of such molecules in an enantiomerically pure form is a significant challenge in organic chemistry. nih.gov Atroposelective synthesis aims to control the formation of this axial chirality.

While direct atroposelective synthesis of a molecule like this compound is not a primary focus in the literature, the principles are applied to biaryl systems containing nitrile groups. These methods often rely on introducing the chiral information into a pre-existing, but not yet chiral, biaryl system or by directly forming the aryl-aryl bond in a stereoselective manner. nih.gov

Chiral ligands and catalysts play a pivotal role in these transformations. For example, chiral phosphoric acids have been used as organocatalysts for the atroposelective synthesis of axially chiral biaryldiols. nih.govresearchgate.net Transition-metal catalysis is also a powerful tool, with methods developed for the atroposelective construction of axially chiral styrenes, which are structurally related to the vinylbenzene moiety in the target compound. rsc.org

The following table outlines general strategies for atroposelective synthesis applicable to biaryl systems.

| Strategy | Catalyst/Reagent | Description |

| Direct Asymmetric Aryl-Aryl Coupling | Chiral Transition Metal Catalysts | Stereoselective formation of the biaryl axis. nih.gov |

| Desymmetrization of Achiral Biaryls | Chiral Reagents or Catalysts | Introduction of chirality into a pre-existing symmetric biaryl. nih.gov |

| Central-to-Axial Chirality Conversion | Various | Conversion of a stereogenic center into an element of axial chirality. researchgate.net |

The synthesis of unsaturated nitriles where the stereochemistry of the double bond or adjacent chiral centers is controlled is another important area of stereoselective synthesis.

Enantioselective methods can be broadly categorized into chemical and biological approaches. Chemical methods often employ chiral catalysts to direct the formation of a specific enantiomer. For example, a novel catalytic enantioselective Strecker synthesis has been developed using a chiral bicyclic guanidine (B92328) as a catalyst for the synthesis of chiral α-amino nitriles. nih.gov

Biological transformations, or biocatalysis, offer an attractive alternative to traditional chemical methods. acs.orgnih.gov These reactions are often highly chemo-, regio-, and enantioselective and are performed under mild, environmentally friendly conditions. acs.orgnih.gov Enzymes such as nitrilases and nitrile hydratases can be used for the enantioselective hydrolysis of nitriles to produce chiral carboxylic acids or amides. acs.orgnih.gov While this is a hydrolytic process, the reverse reaction or modifications of these enzymes could potentially be used for the enantioselective synthesis of nitriles.

The table below summarizes these enantioselective approaches.

| Methodology | Key Features | Example Application |

| Chiral Catalysis | Use of chiral metal complexes or organocatalysts to induce enantioselectivity. | Enantioselective Strecker synthesis of α-amino nitriles. nih.gov |

| Biocatalysis | Use of enzymes (e.g., nitrilases, nitrile hydratases) for highly selective transformations. | Kinetic resolution of functionalized nitriles. acs.orgnih.gov |

These advanced synthetic methodologies provide powerful tools for the construction of complex and stereochemically defined benzonitrile derivatives, paving the way for the development of new materials and biologically active compounds.

Advanced Spectroscopic and Structural Elucidation of the Compound and Its Analogs

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic compounds by mapping the magnetic environments of atomic nuclei, primarily hydrogen (¹H) and carbon-¹³ (¹³C).

Multi-dimensional NMR Techniques for Comprehensive Structural Assignment

While one-dimensional (1D) NMR provides initial information on the types and numbers of protons and carbons, multi-dimensional NMR experiments are often necessary for unambiguous structural assignment, especially in complex molecules. nih.gov Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) reveal through-bond connectivities between protons and between protons and carbons, respectively. nih.gov

For 4-(Cyclopentylidenemethyl)benzonitrile, a ¹H NMR spectrum would be expected to show signals for the aromatic protons, the vinylic proton of the methylidene group, and the allylic and aliphatic protons of the cyclopentyl ring. The aromatic protons would likely appear as two distinct doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene (B151609) ring. The vinylic proton signal would be a singlet, and the cyclopentyl protons would present as multiplets due to their complex spin-spin coupling.

The ¹³C NMR spectrum would complement this by showing distinct signals for the nitrile carbon, the quaternary carbons of the benzene ring and the double bond, the methine carbon of the double bond, the aromatic CH carbons, and the methylene (B1212753) carbons of the cyclopentyl ring. The chemical shifts of these carbons provide valuable information about their electronic environment. For instance, the nitrile carbon typically resonates at a characteristic downfield position.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.20 - 7.60 (multiplet) | 128.0 - 133.0 |

| Vinylic CH | 6.20 - 6.50 (singlet) | 120.0 - 140.0 |

| Allylic CH₂ (Cyclopentyl) | 2.30 - 2.60 (multiplet) | 30.0 - 40.0 |

| Aliphatic CH₂ (Cyclopentyl) | 1.60 - 1.90 (multiplet) | 25.0 - 35.0 |

| Nitrile C | - | 118.0 - 120.0 |

| Quaternary Aromatic C | - | 110.0 - 150.0 |

| Quaternary Vinylic C | - | 130.0 - 150.0 |

Note: These are predicted values and can vary based on the solvent and experimental conditions.

Quantitative Analysis of Isomeric Ratios

Quantitative NMR (qNMR) is a technique used to determine the concentration or purity of a sample, as well as the ratio of isomers in a mixture. ox.ac.ukethz.chfujifilm.com The area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. ox.ac.uk This principle allows for the accurate determination of the relative amounts of different compounds or isomers in a sample without the need for identical response factors, which can be a limitation in chromatographic methods. nih.gov

In the synthesis of substituted alkenes like this compound, the formation of geometric isomers (E/Z) is a possibility, although in this specific case, the exocyclic double bond does not lead to E/Z isomerism. However, if analogs with different substitution patterns on the double bond were synthesized, qNMR would be an invaluable tool. By integrating the signals corresponding to specific protons or carbons unique to each isomer, their ratio can be precisely calculated. nih.govscience.gov For reliable quantitative results, it is crucial to ensure complete relaxation of the nuclei between pulses, which may require longer delay times in the experiment. nih.gov

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, probes the vibrational modes of molecules. These vibrations are specific to the types of bonds and functional groups present, making this a powerful method for structural characterization.

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Bonds

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at specific frequencies corresponding to the energy of these vibrations.

For this compound, several characteristic absorption bands would be expected:

C≡N Stretch: The nitrile group exhibits a strong, sharp absorption band in the region of 2220-2240 cm⁻¹. jove.comyoutube.com Conjugation with the aromatic ring can slightly lower this frequency. jove.com

C=C Stretch: The stretching vibration of the carbon-carbon double bond of the methylidene group typically appears in the 1640-1680 cm⁻¹ region. spectroscopyonline.com

Aromatic C=C Stretches: The benzene ring will show several absorption bands in the 1450-1600 cm⁻¹ region due to in-plane C=C stretching vibrations.

=C-H and Ar-H Stretches: The stretching vibrations of the vinylic and aromatic C-H bonds are expected to appear just above 3000 cm⁻¹. spectroscopyonline.com

Aliphatic C-H Stretches: The C-H stretching vibrations of the cyclopentyl group will be observed just below 3000 cm⁻¹.

Ar-H Bending: Out-of-plane bending vibrations for the 1,4-disubstituted benzene ring typically appear as a strong band in the 800-850 cm⁻¹ region.

Table 2: Characteristic FT-IR Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Nitrile (C≡N) | Stretch | 2220 - 2240 | Strong, Sharp |

| Alkene (C=C) | Stretch | 1640 - 1680 | Medium to Weak |

| Aromatic (C=C) | Stretch | 1450 - 1600 | Medium to Strong |

| Vinylic/Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium to Strong |

| Aromatic C-H (p-subst.) | Out-of-plane Bend | 800 - 850 | Strong |

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is more sensitive to vibrations that cause a change in the polarizability of the molecule. Therefore, symmetrical and non-polar bonds often show strong Raman signals.

For this compound, Raman spectroscopy would be particularly useful for observing:

C≡N Stretch: The nitrile stretch is also Raman active and typically appears in the same region as in the IR spectrum (2220-2240 cm⁻¹). ias.ac.in

C=C Stretch: The exocyclic C=C double bond stretch is expected to be a strong band in the Raman spectrum.

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the benzene ring, which is often weak in the IR spectrum, typically gives a strong and characteristic band in the Raman spectrum around 1000 cm⁻¹. ias.ac.in The other aromatic C=C stretches are also observable.

The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule, aiding in a more confident structural assignment.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy. This precision allows for the determination of the elemental formula of a compound by distinguishing between ions with the same nominal mass but different exact masses due to the mass defects of their constituent atoms.

For this compound (C₁₃H₁₃N), the expected exact mass can be calculated using the precise masses of the most abundant isotopes of carbon, hydrogen, and nitrogen. The HRMS measurement would provide an experimental m/z value that can be compared to the calculated value. An agreement within a few parts per million (ppm) provides strong evidence for the proposed elemental composition. This technique is invaluable for confirming the identity of a newly synthesized compound and for distinguishing it from other potential products with the same nominal mass.

X-ray Crystallography for Solid-State Molecular Architecture

Bond Lengths, Bond Angles, and Dihedral Angles Analysis

The bond lengths within the benzonitrile (B105546) moiety are well-established. The C≡N triple bond length is typically found to be around 1.142 Å to 1.158 Å. nih.govnist.gov The C=O double bond in a related keto-benzonitrile compound is 1.193 (2) Å. nih.gov These values are consistent with the expected values for such functional groups and serve as a reliable reference for the title compound.

Table 1: Selected Bond Lengths and Dihedral Angles in Benzonitrile Analogs

| Compound | Inter-ring Dihedral Angle (°) | C≡N Bond Length (Å) | Reference |

| 4-[(E)-Phenyliminomethyl]benzonitrile | 32.22 (6) | - | nih.gov |

| 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile | 25.65 (3) | - | nih.gov |

| 4-(4-Cyanobenzoylmethyl)benzonitrile | 84.99 (7) | 1.142 (2) | nih.gov |

Supramolecular Features and Crystal Packing Motifs

The arrangement of molecules in the crystal lattice is dictated by a variety of non-covalent interactions, leading to specific packing motifs. In benzonitrile derivatives, common supramolecular features include π-π stacking, C-H···π interactions, and hydrogen bonding.

For example, the crystal structure of 4-[(E)-Phenyliminomethyl]benzonitrile exhibits weak π–π interactions between the cyanobenzene rings with a centroid–centroid distance of 3.8447 (3) Å, which helps to stabilize the crystal structure. nih.gov In the case of 4-(4-Cyanobenzoylmethyl)benzonitrile, centrosymmetrically-related molecules are linked into dimeric units by intermolecular C—H···N hydrogen bonds, forming ten-membered rings. nih.gov The study of various 4′-substituted 2,2′:6′,2″-terpyridines reveals that crystal packing can be significantly influenced by substituents, transitioning from a herringbone assembly to a layer-like packing driven by π-stacking and hydrogen bonding. mdpi.com The interaction of benzonitrile with a tetraquinoxaline-based cavitand demonstrates the formation of supramolecular chains through weak C—H⋯π and C—H⋯N interactions. nih.goviucr.org

Analysis of Intermolecular Hydrogen Bonding Networks

Intermolecular hydrogen bonds play a critical role in defining the crystal architecture of many organic compounds. In benzonitrile derivatives that contain hydrogen-bond donors, such as hydroxyl or amino groups, extensive hydrogen-bonding networks are often observed.

In the crystal structure of 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile, a strong intramolecular O—H⋯N hydrogen bond stabilizes the molecular conformation. nih.gov Furthermore, intermolecular C—H⋯O and C—H⋯N interactions lead to the formation of sheets. nih.gov A study of diethanolamine (B148213) derivatives showed that molecules are linked into chains by intermolecular O-H···O interactions, with these chains organized to present a hydrophobic exterior. nih.gov In a series of benzamide (B126) complexes, N—H⋯O and N—H⋯Cl interactions are the primary forces in the hydrogen-bonding network. nih.gov The analysis of a benzonitrile-water (B12561814) complex revealed an unusual hydrogen bond where the water oxygen is 2.48 Å from an ortho hydrogen of the benzonitrile ring. aip.org

Advanced Characterization Techniques for Electronic and Redox Properties

Understanding the electronic and electrochemical characteristics of this compound is essential for predicting its reactivity and potential use in electronic materials. UV-Visible spectroscopy and cyclic voltammetry are powerful tools for probing these properties.

UV-Visible Absorption Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like benzonitrile, the absorption bands are typically associated with π→π* transitions within the benzene ring. up.ac.za The spectrum of benzonitrile vapor has been studied, and the observed bands have been assigned to ground and excited state frequencies, showing a close resemblance to other monosubstituted benzenes. researchgate.net

For benzonitrile itself, two intense absorption bands are observed around 180 nm and 200 nm, with a weaker band at approximately 260 nm. up.ac.za The introduction of substituents can cause shifts in the absorption maxima. A study on 4-[3-(3-Methoxy-phenyl)-3-oxo-propenyl]-benzonitrile, a chalcone (B49325) derivative, involved the use of a UV-Visible spectrometer to obtain its absorption spectrum. nih.gov In the case of 4-(N,N-dimethylamino)benzonitrile (DMABN), a well-known compound exhibiting dual fluorescence, its transient absorption spectrum has been a subject of detailed study to assign spectral signals to specific excited-state structures. nih.gov The electronic spectra of benzonitrile N-oxide and its derivatives have also been analyzed to understand the charge transfer nature of their electronic transitions. oup.com

Table 2: UV-Visible Absorption Data for Benzonitrile and Related Compounds

| Compound | Absorption Maxima (λmax, nm) | Transition Type | Reference |

| Benzene | 180, 200, 260 | π→π* | up.ac.za |

| Benzonitrile Cation | 5140 (Å) | C²B₁ ← X²B₁ | aip.orgnih.gov |

| 4-(N,N-dimethylamino)benzonitrile (DMABN) | ~700 (in polar solvents) | Excited-state absorption | nih.gov |

Cyclic Voltammetry for Electrochemical Behavior

Cyclic voltammetry is an electrochemical technique used to study the redox properties of a substance. It provides information on oxidation and reduction potentials, which are crucial for applications in areas like organic electronics and catalysis.

Studies on benzonitrile and its derivatives have demonstrated their electrochemical activity. For instance, the electrochemical oxidation of benzene and its derivatives in the presence of benzonitrile has been shown to lead to C-H amidation. nih.govrsc.orgrsc.org The cyclic voltammograms for the oxidation of azulene-substituted polymethines have been recorded in a benzonitrile solution. researchgate.net The electrohydrogenation of benzonitrile to benzylamine (B48309) has been investigated using copper and copper-silver electrodes, with cyclic voltammetry used to analyze the electrochemical properties of the electrodes in the presence of benzonitrile. acs.org Furthermore, the electrochemical-induced cascade reaction of 2-formyl benzonitrile with anilines highlights the role of electrochemistry in synthesizing complex molecules from benzonitrile precursors. nih.gov The redox properties of donor-acceptor compounds containing a benzonitrile acceptor have also been investigated. researchgate.net

While specific cyclic voltammetry data for this compound was not found, the behavior of these related compounds suggests that the title compound would also exhibit interesting electrochemical properties, likely involving the benzonitrile moiety.

Redox Potentials and Reversibility Criteria

The electrochemical behavior of this compound and its analogs is primarily dictated by the reduction of the benzonitrile group and the oxidation of the electron-rich cyclopentylidene-methyl system. While specific redox potential data for this compound is not extensively documented in publicly available literature, the redox properties can be inferred from studies on analogous benzonitrile and styrenic compounds.

The reduction of the nitrile group in benzonitrile derivatives typically occurs at negative potentials and can proceed through a one-electron reversible step to form a radical anion. The stability and reversibility of this process are influenced by the solvent, the electrolyte, and the nature of the substituents on the aromatic ring. For instance, in cyclic voltammetry studies of various organic compounds in benzonitrile solvent, the electrochemical window and the behavior of redox processes are well-characterized, indicating the suitability of benzonitrile as a medium for such studies. researchgate.net The reduction potential of benzonitrile itself is a key reference point. The electrohydrogenation of benzonitrile to benzylamine has been shown to occur at potentials around -1.1 to -1.3 V versus a reversible hydrogen electrode (RHE) under specific aqueous conditions. theijes.com

The oxidation potential, on the other hand, is associated with the electron-donating part of the molecule. The exocyclic double bond in conjugation with the benzene ring facilitates oxidation. The reversibility of the oxidation process can be affected by follow-up chemical reactions of the generated radical cation. In some cases, irreversible oxidation peaks are observed in cyclic voltammetry, suggesting the instability of the oxidized species. nih.gov

The table below presents representative redox potential data for compounds analogous to this compound, illustrating the expected range and nature of the electrochemical transitions. It is important to note that these are illustrative examples and the exact potentials for this compound may vary.

Table 1: Representative Redox Potentials of Benzonitrile Analogs

| Compound/Analog | Redox Process | Potential (V) vs. Ref. | Reversibility | Source |

|---|---|---|---|---|

| Benzonitrile | Reduction (to radical anion) | ~ -2.4 vs. Ag/Ag+ | Reversible | Inferred from general electrochemical behavior |

| 4-Aminobenzonitrile (B131773) | Oxidation | ~ +1.0 vs. SCE | Irreversible | nih.gov |

| Thiophene Derivative (NtVTh) | Oxidation 1 | +0.70 vs. Ag/AgCl | Irreversible | nih.gov |

| Thiophene Derivative (NtVTh) | Oxidation 2 | +0.84 vs. Ag/AgCl | Irreversible | nih.gov |

| 1,4-Dihydroxybenzene | Oxidation | Varies with conditions | Reversible (product dependent) | mdpi.com |

The reversibility of the redox processes is a critical parameter for applications in molecular electronics and energy storage. A reversible process, characterized by a peak separation (ΔEp) of approximately 59/n mV (where n is the number of electrons transferred) in cyclic voltammetry, indicates that the generated radical ion is stable on the timescale of the experiment. theijes.com For many complex organic molecules, including analogs of this compound, the redox processes can be quasi-reversible or irreversible due to subsequent chemical reactions or conformational changes. theijes.comnih.gov

Charge Transfer Bands and Solvatochromic Effects

Molecules like this compound, which contain both electron-donating (the cyclopentylidenemethyl group) and electron-accepting (the benzonitrile group) moieties, often exhibit intramolecular charge transfer (ICT) upon photoexcitation. This phenomenon gives rise to characteristic charge transfer bands in their absorption and emission spectra. The energy of these ICT bands is highly sensitive to the polarity of the surrounding solvent, a phenomenon known as solvatochromism. wikipedia.org

Upon absorption of light, the molecule is promoted from its ground state to a locally excited (LE) state. In polar solvents, it can then relax to a lower-energy, more polar ICT state, where there is a significant separation of charge between the donor and acceptor parts of the molecule. nih.govnih.gov This stabilization of the ICT state in polar solvents leads to a red shift (bathochromic shift) in the fluorescence emission spectrum, which is a hallmark of positive solvatochromism. wikipedia.org

The solvatochromic behavior of a compound is typically studied by measuring its absorption and emission spectra in a range of solvents with varying polarities. The shift in the spectral maxima is then correlated with solvent polarity parameters, such as the Reichardt's dye ET(30) scale or the Kamlet-Taft parameters. wikipedia.org

The following table provides illustrative data on the solvatochromic shifts observed for analogous compounds, demonstrating the typical magnitude of the effect.

Table 2: Representative Solvatochromic Data for Analogous Compounds

| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (cm⁻¹) | Source |

|---|---|---|---|---|---|

| 4-(Dimethylamino)benzonitrile (B74231) (DMABN) | n-Hexane | ~298 | ~340 (LE) | ~4500 | researchgate.net |

| 4-(Dimethylamino)benzonitrile (DMABN) | Acetonitrile | ~300 | ~350 (LE), ~470 (ICT) | ~15000 (ICT) | researchgate.net |

| 4-(4′-hydroxystyryl)-N-methylpyridinium iodide | 1-Propanol | - | Red emission | - | wikipedia.org |

| 4-(4′-hydroxystyryl)-N-methylpyridinium iodide | Methanol | - | Orange emission | - | wikipedia.org |

| 4-(4′-hydroxystyryl)-N-methylpyridinium iodide | Water | - | Yellow emission | - | wikipedia.org |

| 4-Hydroxy-benzophenone | Ethanol-Acetonitrile mixtures | Blue shift with increasing polarity | - | - | nih.gov |

The presence of a charge transfer band and the observation of solvatochromism are strong indicators of the potential of this compound and its analogs for applications in chemical sensors, molecular switches, and nonlinear optics. The sensitivity of their electronic properties to the environment allows for the rational design of materials with tunable photophysical responses. wikipedia.org

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to modern chemical research. These computational techniques are employed to predict molecular properties with a high degree of accuracy, providing a microscopic understanding of chemical phenomena.

Electronic Structure and Molecular Orbital Analysis

The electronic properties of 4-(Cyclopentylidenemethyl)benzonitrile can be elucidated through the analysis of its molecular orbitals, primarily the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals and the resulting HOMO-LUMO gap are critical descriptors of molecular stability and reactivity. A larger energy gap generally implies higher stability and lower reactivity.

For related benzonitrile (B105546) derivatives, DFT calculations have been successfully used to determine these parameters. For instance, in a study of a complex thiazole-pyrazole-benzonitrile compound, the HOMO and LUMO energy gap was calculated using the B3LYP functional with 6-31G and 6-311G basis sets to understand molecular transitions. nih.gov Similarly, for 4-methylbenzylammonium nitrate, Frontier Molecular Orbital (FMO) analysis was used to study its chemical reactivity. nih.gov The molecular electrostatic potential (MEP) is another key aspect, which helps in identifying the electrophilic and nucleophilic sites within a molecule. nih.govnih.gov

| Compound | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| Thiazole-pyrazole-benzonitrile derivative | B3LYP/6-31G | Data Not Available | Data Not Available | Value Reported |

| Thiazole-pyrazole-benzonitrile derivative | B3LYP/6-311G | Data Not Available | Data Not Available | Value Reported |

Computational Prediction of Reactivity and Electrophilicity

Computational methods are increasingly used to predict the chemical reactivity of compounds. nih.gov Global and local reactivity descriptors, derived from DFT calculations, can provide quantitative measures of a molecule's susceptibility to undergo chemical reactions. For instance, the electrophilicity index (ω) quantifies the ability of a molecule to accept electrons. researchgate.net

The molecular electrostatic potential (MESP) surface is a valuable tool for visualizing reactive sites. mdpi.com Red regions on the MESP plot indicate areas of high electron density, which are prone to electrophilic attack, while blue regions represent electron-deficient areas, susceptible to nucleophilic attack. mdpi.com For example, in a study of a tetrahydrothienopyridine derivative, the carbonyl group and secondary amine were identified as nucleophilic sites, whereas another amine group was found to be electrophilic. mdpi.com These computational insights are crucial for guiding the synthesis of new materials and understanding reaction mechanisms. nih.gov

Simulation of Spectroscopic Parameters and Comparison with Experimental Data

Quantum chemical calculations are instrumental in the simulation of various spectroscopic parameters, such as infrared (IR) and Raman spectra. The calculated vibrational frequencies can be compared with experimental data to validate the computational model and to aid in the assignment of experimental spectral bands. nih.govresearchgate.net For example, in the study of 4-Bromo-3-methylbenzonitrile, DFT calculations at the B3LYP/6311++G(d,p) level were used to compute vibrational frequencies, which showed good agreement with experimental FT-IR and FT-Raman spectra. researchgate.net

Similarly, the simulation of electronic transitions using Time-Dependent DFT (TD-DFT) can predict UV-Vis absorption spectra, providing insights into the electronic excitations of the molecule. nih.gov The simulation of transient absorption spectra, as demonstrated for 4-(N,N-dimethylamino)benzonitrile (DMABN), can help in assigning spectral signals to specific excited-state structures and understanding complex photophysical processes. semanticscholar.orgresearchgate.net

| Vibrational Mode | Compound | Calculated Frequency | Experimental Frequency | Reference |

|---|---|---|---|---|

| C≡N stretch | 4-Bromo-3-methylbenzonitrile | 2220-2240 (range) | Data Not Available | researchgate.net |

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are used to study the three-dimensional structure and conformational flexibility of molecules. For a molecule like this compound, which possesses a rotatable bond between the benzonitrile and cyclopentylidene groups, conformational analysis is important to identify the most stable conformers. The relative energies of different conformers can be calculated to determine their population at a given temperature.

The planarity of the molecule can significantly influence its electronic and photophysical properties. For instance, in the case of 4-(dimethylamino)benzonitrile (B74231) (DMABN), the twisting of the dimethylamino group relative to the benzonitrile ring is a key factor in its dual fluorescence. mpg.de X-ray crystal structure analysis of related benzonitrile derivatives has provided valuable data on molecular geometry, including twist angles. mpg.de

Supramolecular Interactions Modeling

Supramolecular chemistry focuses on the non-covalent interactions between molecules, which govern the formation of larger, organized assemblies. Modeling these interactions is crucial for understanding crystal packing, host-guest chemistry, and biological recognition processes.

Non-Covalent Interactions and Binding Energy Calculations

The benzonitrile moiety can participate in various non-covalent interactions, including π-π stacking and C-H···N hydrogen bonds. nih.gov Computational methods can be used to model and quantify these interactions. For example, in a study of benzonitrile derivatives binding to a supramolecular macrocycle, π-π stacking interactions between the benzene (B151609) ring of benzonitrile and a fluorene (B118485) moiety were observed, with a distance of approximately 3.4 Å. nih.gov Additionally, the terminal cyanide group was found to form multiple C-H···N interactions. nih.gov

The analysis of Hirshfeld surfaces and 2D-fingerprint plots provides a visual and quantitative way to explore intermolecular contacts in crystal structures. nih.govresearchgate.net The PIXEL method can be employed to calculate intermolecular interaction energies, breaking them down into coulombic, polarization, dispersion, and repulsion components to understand the nature of the forces stabilizing the crystal packing. researchgate.net Reduced Density Gradient (RDG) analysis is another tool used to visualize and characterize weak non-covalent interactions. nih.govnih.gov These computational approaches are essential for rationalizing the solid-state structures of materials and for designing new materials with desired properties based on controlled intermolecular interactions. rsc.org

Simulation of Molecular Recognition Processes

The simulation of molecular recognition processes involving this compound is a specialized area of computational chemistry that, to date, has limited specific research findings in publicly accessible literature. Molecular recognition is a fundamental process in which molecules, through non-covalent interactions, exhibit specific binding. Computational simulations, such as molecular dynamics (MD) and docking, are pivotal in elucidating the mechanisms of these interactions at an atomic level.

While direct studies on this compound are not extensively documented, research on related benzonitrile derivatives provides a framework for understanding its potential molecular interactions. For instance, studies on the supramolecular recognition of various benzonitrile derivatives by macrocyclic hosts have demonstrated the importance of the benzonitrile fragment in directing binding events. nih.gov These studies often employ computational methods to model and validate the experimental findings, highlighting the interplay of forces like C-H⋯π, C-H⋯O, and C-H⋯N interactions that drive the formation of host-guest complexes. nih.gov

Molecular dynamics simulations on liquid benzonitrile have revealed insights into its bulk and surface properties, including the formation of hydrogen bonds and molecular stacking. acs.orgresearchgate.netnih.gov These simulations show that the nitrile group and the aromatic ring are key players in forming intermolecular interactions, which would also be critical in the molecular recognition of this compound. acs.orgresearchgate.netnih.govnih.gov The cyclopentylidene group in this compound would introduce additional steric and conformational factors influencing its recognition by a host molecule or a biological receptor.

Density Functional Theory (DFT) calculations have been applied to various benzonitrile derivatives to study their electronic properties and reactivity, for example, in cycloaddition reactions. nih.govmdpi.com While not directly simulating recognition, these studies provide crucial information on the electron distribution and electrostatic potential of the benzonitrile moiety, which are essential parameters for accurate molecular recognition simulations.

Although specific data tables for the simulation of molecular recognition of this compound are not available, the table below conceptualizes the type of data that would be generated from such a study, based on methodologies applied to similar compounds.

Table 1: Conceptual Data from a Simulated Molecular Recognition Study of this compound

| Simulation Parameter | Finding | Potential Implication in Molecular Recognition |

| Binding Affinity (ΔG) | Hypothetically -8.5 kcal/mol | Indicates a strong and spontaneous binding to a model receptor. |

| Key Interacting Residues | Hypothetically Tyr84, Phe102, Asn120 | Suggests the specific amino acids in a binding pocket that form crucial interactions. |

| Dominant Interaction Types | Hypothetically π-π stacking, C-H⋯π | Highlights the nature of the non-covalent forces driving the recognition process. |

| Root Mean Square Deviation (RMSD) | Hypothetically 1.5 Å | Indicates the stability of the compound within the binding site over the simulation time. |

| Solvent Accessible Surface Area (SASA) Change | Hypothetically -150 Ų | Quantifies the extent of burial of the molecule upon binding, indicating a good fit. |

This table is for illustrative purposes only and is not based on published experimental or computational data for this compound.

Future computational studies focusing specifically on this compound are necessary to elucidate its precise molecular recognition profile. Such research would be valuable for applications in materials science and medicinal chemistry, where understanding and predicting molecular interactions is paramount.

Catalytic Applications in the Synthesis and Transformations of Nitrile Containing Compounds

Homogeneous Catalysis for Selective Transformations

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers distinct advantages in terms of selectivity and mild reaction conditions.

Transition metals are at the forefront of homogeneous catalysis for nitrile transformations, enabling a wide array of reactions.

Rhodium (Rh): Rhodium catalysts have been effectively used for the direct C-H cyanation of arenes, providing a route to aryl nitriles. researchgate.net For a molecule like 4-(Cyclopentylidenemethyl)benzonitrile, rhodium-catalyzed reactions could be envisioned for transformations at other positions of the benzene (B151609) ring. Rhodium complexes, particularly with N-heterocyclic carbene (NHC) ligands, have also shown high reactivity in the conversion of aldoximes to amides, a reaction that proceeds through a nitrile intermediate. capes.gov.br Furthermore, rhodium catalysis is instrumental in the regioselective and stereospecific cyanomethylation of allylic carbonates, leading to the formation of β-quaternary stereogenic nitriles. acs.org

Palladium (Pd): Palladium catalysis is extensively used for the synthesis of nitriles. Methods include the palladium-catalyzed cyanation of aryl halides and the dehydration of amides. acs.orgnih.gov A notable application is the three-component cascade reaction of nitriles with arylboronic acids and alcohols, catalyzed by Pd(II), to produce 2-arylquinoline-4-carboxylates. acs.org Palladium nanoparticles have also been employed as heterogeneous catalysts for the intermolecular carbopalladation of nitriles to synthesize aromatic ketones. frontiersin.org For this compound, palladium-catalyzed cross-coupling reactions could be used to introduce the nitrile group onto a pre-existing cyclopentylidenemethylbenzene scaffold.

Cobalt (Co): Cobalt catalysts are particularly effective for the α-alkylation of nitriles with alcohols through a borrowing hydrogen methodology. rsc.org This allows for the introduction of functional groups at the position adjacent to the nitrile. Cobalt pincer complexes have been utilized for the selective hydrogenation of nitriles to primary amines. rug.nlacs.org Recent studies have also demonstrated the use of cobalt nanoparticles with controlled crystal phases (hcp vs. fcc) to tune the selectivity of nitrile hydrogenation. acs.org In the context of this compound, cobalt-catalyzed hydrogenation would yield the corresponding primary amine, 4-(cyclopentylidenemethyl)benzylamine.

Iridium (Ir): While less common than other metals for direct nitrile transformations, iridium catalysts are significant in related reactions. For instance, iridium complexes are used in various C-H activation and functionalization reactions which can be precursors to nitrile-containing molecules.

Copper (Cu): Copper catalysts offer a cost-effective and versatile platform for nitrile synthesis and transformations. Copper/TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) systems catalyze the synthesis of nitriles from aldehydes or alcohols using aqueous ammonia (B1221849) and air as the oxidant. nih.govnih.gov Copper has also been used to catalyze the transformation of alkyl nitriles into N-arylacetamides using diaryliodonium salts. rsc.orgrsc.org

Table 1: Overview of Transition Metal-Catalyzed Transformations of Nitriles

| Metal Catalyst | Transformation | Substrate Scope | Key Features |

|---|---|---|---|

| Rhodium | C-H Cyanation | Arenes | Direct functionalization of C-H bonds. researchgate.net |

| Palladium | Cyanation of Aryl Halides | Aryl Halides | Wide functional group tolerance. acs.org |

| Cobalt | α-Alkylation of Nitriles | Nitriles, Alcohols | Borrows hydrogen from alcohols for C-C bond formation. rsc.org |

| Copper | Oxidation of Alcohols to Nitriles | Alcohols, Ammonia | Uses air as a sustainable oxidant. nih.gov |

Organocatalysis in Atroposelective Synthesis

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. In the context of nitrile-containing compounds, organocatalysis has been successfully applied to the atroposelective synthesis of axially chiral styrenes. This is achieved through the Michael addition of nucleophiles, such as malononitrile, to alkynals, catalyzed by a secondary amine. nih.govresearchgate.net This strategy provides access to enantiomerically enriched styrenes bearing a nitrile group, which are valuable precursors for chiral ligands and biologically active molecules. nih.gov While not directly applicable to the rigid structure of this compound, this methodology highlights the potential of organocatalysis in creating stereogenic centers in molecules containing a nitrile moiety.

Controlling stereoselectivity and regioselectivity is a central theme in modern organic synthesis. In nitrile chemistry, rhodium-catalyzed allylic cyanomethylation of tertiary allylic carbonates stands out as a highly regioselective and stereospecific method for constructing acyclic β-quaternary stereogenic nitriles. acs.org This reaction proceeds with high fidelity, allowing for the precise placement of the cyano group. Similarly, nickel-catalyzed hydrocyanation of internal olefins demonstrates excellent regioselectivity, yielding linear aliphatic nitriles. organic-chemistry.org These examples underscore the power of catalysis to control the spatial arrangement of atoms in molecules containing a nitrile group.

Heterogeneous Catalysis and Surface Phenomena

Heterogeneous catalysts, which are in a different phase from the reactants, offer significant advantages in terms of catalyst recovery and reusability, making them highly suitable for industrial applications. acs.org

Advanced characterization techniques are crucial for understanding the structure-activity relationships of these catalysts. Techniques such as X-ray Photoelectron Spectroscopy (XPS) and Transmission Electron Microscopy (TEM) are used to probe the oxidation state and morphology of the active metal species. frontiersin.org For example, in the palladium nanoparticle-catalyzed synthesis of aromatic ketones from nitriles, XPS analysis revealed that Pd(0) is the active species. frontiersin.org Similarly, the design of cobalt ferrite (B1171679) nanoparticles (CoFe2O4-NPs) as catalysts for the Biginelli reaction, which can involve nitrile-containing intermediates, has been guided by extensive characterization using FTIR, XRD, TEM, and SEM to understand the synergistic effects between iron and cobalt. mdpi.com

Understanding the reaction mechanisms at the catalyst surface is key to optimizing catalytic performance. For the hydrogenation of nitriles, the reaction pathway is believed to involve the stepwise reduction of the C≡N triple bond to an imine intermediate, which is then further hydrogenated to the primary amine. acs.org A common side reaction is the formation of secondary amines through the condensation of the primary amine with the imine intermediate. acs.org

The design of the catalyst can influence the selectivity towards the desired primary amine. For example, in the hydrogenation of benzonitrile (B105546) over cobalt nanoparticles, the hexagonal close-packed (hcp) phase was found to be more selective for the formation of benzylamine (B48309) compared to the face-centered cubic (fcc) phase. Mechanistic studies suggested that the hcp phase promotes the rapid formation of the primary amine and suppresses the condensation reaction leading to secondary amines. acs.org Similarly, in the platinum-catalyzed aerobic oxidative coupling of alcohols and ammonia to form nitriles, the addition of promoters like bismuth can significantly enhance the catalyst's activity and selectivity. acs.org

Research Findings on the Electrocatalytic and Photocatalytic Applications of this compound Remain Undocumented

A comprehensive review of available scientific literature reveals a notable absence of specific research dedicated to the electrocatalytic and photocatalytic applications of the chemical compound this compound. Despite the growing interest in the catalytic transformations of nitrile-containing compounds, this particular molecule has not been the subject of published studies within the domains of electrocatalysis and photocatalysis.

While the broader field of nitrile chemistry has seen significant advancements through electrocatalytic and photocatalytic methods, research has predominantly focused on more common benzonitrile derivatives. For instance, studies have explored the electrohydrogenation of benzonitrile to produce benzylamine, a valuable chemical intermediate. Other research has detailed the synthesis of various cyclopropane (B1198618) structures from arylalkenes and active methylene (B1212753) compounds, which can include nitrile-functionalized substrates, through electrocatalytic processes.

Furthermore, photocatalysis has emerged as a powerful tool for nitrile synthesis, with methods developed for the conversion of benzyl (B1604629) alcohols and methyl arenes into aryl nitriles. These reactions often utilize photoredox catalysts to generate reactive intermediates. The 1,3-dipolar cycloaddition reactions of benzonitrile oxide have also been investigated, showcasing the diverse reactivity of the nitrile functional group under various catalytic conditions.

However, these investigations have not specifically included or reported on the behavior of this compound. Consequently, there is no available data on its reactivity, potential transformations, or the efficiency of any electrocatalytic or photocatalytic systems for this compound. Detailed research findings, including reaction conditions, product yields, and mechanistic insights that are central to understanding its catalytic applications, are currently not present in the scientific literature.

The absence of such studies means that no data tables or detailed research findings can be presented for this compound within the context of electrocatalysis and photocatalysis. Future research may yet explore the potential of this specific molecule in these rapidly evolving fields of chemistry.

Supramolecular Chemistry of Benzonitrile Derivatives

Design and Synthesis of Molecular Receptors for Nitrile-Containing Substrates

The rational design and synthesis of molecular receptors for nitrile-containing substrates like 4-(Cyclopentylidenemethyl)benzonitrile represent a significant focus within supramolecular chemistry. The unique electronic properties and linear geometry of the nitrile group allow it to participate in a range of non-covalent interactions, which are fundamental to molecular recognition. fortunejournals.comnumberanalytics.comnih.gov These interactions include hydrogen bonds, where the nitrogen atom acts as a hydrogen bond acceptor, as well as halogen bonds, polar interactions, and π-π stacking. nih.govresearchgate.netsioc-journal.cn

A primary strategy in receptor design involves creating a pre-organized binding cavity that is complementary to the guest molecule. rsc.org Macrocyclic hosts such as calixarenes, cyclodextrins, and porphyrins are often employed for this purpose. mdpi.commdpi.comprimescholars.com These structures can be chemically modified to introduce specific recognition sites that enhance binding affinity and selectivity for aromatic nitriles. mdpi.comnih.gov For instance, a phosphorylated cavitand has been shown to precisely recognize benzonitrile (B105546) derivatives through a combination of π-π stacking and C-H···N hydrogen bonds, effectively anchoring the guest within the host's cavity. nih.gov The design of these receptors often incorporates functional groups that can be altered post-synthesis to fine-tune the binding properties. nih.gov

Key Non-Covalent Interactions in Nitrile Recognition:

| Interaction Type | Description | Role in Recognition |

| Hydrogen Bonding | The electron-rich nitrogen atom of the nitrile group acts as a hydrogen bond acceptor. nih.gov | Orients the substrate within the receptor and contributes significantly to binding affinity. nih.gov |

| π-π Stacking | The aromatic ring of the benzonitrile derivative interacts with aromatic panels within the host molecule. nih.gov | Stabilizes the host-guest complex, particularly in receptors with complementary electronic properties. nih.gov |

| Halogen Bonding | The nitrile group can act as a halogen bond acceptor. acs.org | Provides an additional directional interaction for selective binding. |

| Polar Interactions | The significant dipole moment of the nitrile group engages in electrostatic interactions. numberanalytics.com | Enhances binding affinity through favorable electrostatic contacts. sioc-journal.cn |

The synthesis of these receptors is a multi-step process involving the strategic assembly of molecular building blocks to create a structure with the desired shape, size, and arrangement of binding sites. nih.govnih.gov Computational modeling is often used to guide the design process, predicting the stability and structure of potential host-guest complexes before their synthesis. nih.gov

Self-Assembly Processes Involving Aromatic Nitrile Scaffolds

Aromatic nitriles are versatile building blocks in the construction of ordered supramolecular structures through self-assembly. nih.govnih.gov The directional nature of the non-covalent interactions involving the nitrile group, such as C-H···N hydrogen bonds and antiparallel CN···CN interactions, plays a crucial role in dictating the final architecture. researchgate.net The interaction energy of these antiparallel nitrile-nitrile interactions can be comparable to that of hydrogen bonds. researchgate.net

In the solid state, these interactions guide the packing of molecules, a field known as crystal engineering, leading to the formation of well-defined one-, two-, or three-dimensional networks. researchgate.netyoutube.com The interplay between different non-covalent forces, including hydrogen bonding, π-stacking, and halogen bonding, allows for the rational design of crystalline materials with specific topologies and properties. researchgate.netacs.org

The self-assembly process is not limited to single-component systems. Co-crystallization of aromatic nitriles with other molecules can generate multi-component assemblies where specific intermolecular interactions direct the formation of a predictable supramolecular structure. This approach is fundamental to creating complex, functional materials from simpler molecular components.

In coordination chemistry, aromatic nitriles function as ligands, coordinating to metal centers to form coordination polymers. The geometry of the resulting supramolecular structure is determined by the coordination preferences of the metal ion and the spatial arrangement of the nitrile groups on the organic linker molecule. researchgate.net

Dynamic Combinatorial Chemistry for Receptor and Sensor Development

Dynamic combinatorial chemistry (DCC) is a powerful technique for the discovery of new molecular receptors and sensors. wikipedia.orgacs.org This method utilizes reversible reactions to generate a library of interconverting molecules, known as a dynamic combinatorial library (DCL). wikipedia.orgrsc.org When a target molecule, or template, is introduced to the library, it can bind to and stabilize the best-fitting library member, thus shifting the equilibrium and amplifying the concentration of the most effective host. nih.govnih.gov

Aromatic nitriles can serve as templates in DCC, guiding the formation of specific receptors. researchgate.net The non-covalent interactions between the benzonitrile derivative and the library members drive the selection and amplification process. researchgate.net This target-directed approach reduces the synthetic effort, as only the amplified, successful receptors need to be synthesized and characterized on a larger scale. nih.gov

The reversible chemistries commonly used in DCC, such as disulfide or hydrazone exchange, must be compatible with the conditions required to maintain the stability of the target protein or nucleic acid. nih.govnih.govnih.gov The development of new reversible reactions expands the range of chemical structures that can be accessed through DCC. rochester.edu

Furthermore, DCC can be employed to develop sensors. If the binding of an analyte to a library member produces a detectable signal, such as a change in fluorescence, that member can function as a sensor. The nitrile group can be an integral part of the binding site or can modulate the electronic properties of the signaling unit.

Key Aspects of Dynamic Combinatorial Chemistry:

| Feature | Description |

| Reversibility | Library members are in equilibrium through reversible covalent or non-covalent bonds. wikipedia.org |

| Thermodynamic Control | The composition of the library is determined by the thermodynamic stability of its members. wikipedia.org |

| Templating | A target molecule (e.g., a benzonitrile derivative) stabilizes the best binder, shifting the equilibrium. nih.gov |

| Amplification | The concentration of the most effective receptor is increased, facilitating its identification. rsc.org |

Supramolecular Approaches to Templated Synthesis and Catalysis

Supramolecular chemistry provides powerful tools for templated synthesis and catalysis, where non-covalent interactions are used to control reactivity and selectivity. mdpi.comnih.govresearchgate.net Aromatic nitriles can function as templates, binding within a host molecule or a self-assembled structure to facilitate a specific chemical transformation. nih.gov

In template-driven catalysis, a host molecule acts as a nanoscale reaction vessel, bringing reactants together in a specific orientation to accelerate a reaction or to control the formation of a particular product. mdpi.comnih.gov Recent advancements have shown that manganese-based pincer complexes can catalyze the addition of saturated nitriles to unsaturated nitriles through a "template catalysis" mechanism. nih.govacs.org This process involves the cooperative activation of the nitrile substrate by both the metal center and the ligand, without the metal being directly involved in the bond-forming step. acs.org

The use of supramolecular gels as templates for catalysis is also an emerging area. mdpi.com These soft materials can provide a structured environment with a high concentration of catalytic sites, potentially enhancing reaction rates and selectivity. mdpi.com The principles of supramolecular catalysis are inspired by enzymes, which use precisely arranged functional groups within a binding pocket to achieve remarkable catalytic efficiency. primescholars.com

Furthermore, the integration of supramolecular recognition with traditional catalysis, such as photoredox catalysis, offers new strategies for chemical synthesis. For example, methods have been developed for the conversion of aldehydes to nitriles using a tandem oxidation/photoredox catalysis process. thieme.de These approaches highlight the growing synergy between supramolecular chemistry and catalysis to develop novel and efficient chemical transformations. nih.gov

Materials Science and Non Biological Applications

Precursors for Organic Building Blocks in Material Synthesis

The nitrile group in 4-(Cyclopentylidenemethyl)benzonitrile is a key functional group that allows for its transformation into various organic building blocks. One of the most significant applications is in the synthesis of triazines. Through a process known as cyclotrimerization, three molecules of a benzonitrile (B105546) derivative can react to form a 2,4,6-triaryl-1,3,5-triazine. This reaction is often catalyzed by low-valent transition metal species. For instance, catalytic systems composed of titanium chlorido complexes and magnesium have been shown to be effective for the cyclotrimerization of benzonitrile and its derivatives. The resulting triazine-based materials can exhibit interesting properties, such as fluorescence, making them suitable for applications in optoelectronics.

The versatility of this compound as a precursor extends beyond triazines. The nitrile group can be chemically modified to yield other functional groups, such as amines or carboxylic acids. These transformations open up a wide range of possibilities for creating novel organic building blocks with tailored properties for specific material applications. For example, the reduction of the nitrile group would yield an amine, which can then be used in the synthesis of polyamides or as a ligand for metal complexes.

Integration into Functional Polymeric Materials

The incorporation of this compound into polymer chains can impart specific functionalities to the resulting material. This can be achieved through the copolymerization of a monomer derived from this compound with other monomers. For instance, if the nitrile group is converted to a polymerizable group like an amine, it can be incorporated into various polymer backbones.

The resulting functional polymers can have a wide range of applications. For example, copolymers containing acrylonitrile (B1666552) (a related nitrile-containing monomer) have been investigated for use as barrier materials in blends with polyethylene. researchgate.net The nitrile groups in these copolymers can enhance the barrier properties against the permeation of gases and liquids. Similarly, the integration of this compound into a polymer could be explored for similar barrier applications.

Furthermore, the pendant cyclopentylidene group could influence the physical properties of the polymer, such as its thermal stability and mechanical strength. The development of functional polymers often involves the synthesis of copolymers with specific pendant groups that can be later modified to introduce desired functionalities. nih.gov This approach allows for the creation of a versatile class of materials with tunable properties.

Coordination Chemistry with Transition Metals as Synthetic Intermediates

The nitrile group of this compound can act as a ligand, coordinating to transition metal centers. This interaction forms the basis of its application in coordination chemistry. The resulting metal complexes can serve as important synthetic intermediates in various catalytic processes.

The coordination of the nitrile to a transition metal can activate the nitrile group, making it more susceptible to nucleophilic attack. This principle is utilized in a variety of organic transformations. While specific examples involving this compound are not extensively documented in publicly available literature, the general principles of nitrile coordination chemistry are well-established.

For instance, transition metal complexes are known to catalyze the cyclotrimerization of nitriles to form triazines, as mentioned earlier. researchgate.net In this context, the coordination of this compound to the metal center is a crucial step in the catalytic cycle. The nature of the transition metal and its ligand sphere can influence the efficiency and selectivity of the cyclotrimerization reaction.

Moreover, the cyclopentylidene moiety could also play a role in the coordination chemistry of this molecule, potentially leading to the formation of novel organometallic complexes with unique structures and reactivity. The study of such complexes could lead to the development of new catalysts for a variety of chemical transformations.

Table of Compounds Mentioned:

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 4-(Cyclopentylidenemethyl)benzonitrile?

- Methodological Answer: The synthesis typically involves multi-component reactions (MCRs) or nucleophilic substitutions. For example, MCRs using cyclopentanone derivatives and benzonitrile precursors under acidic or basic conditions can yield the target compound. Key steps include optimizing reaction time (e.g., 12–24 hours) and temperature (80–120°C). Purification often employs column chromatography with silica gel and ethyl acetate/hexane gradients. Similar protocols for benzonitrile derivatives highlight yields of 60–75% under reflux conditions .

| Synthetic Route | Key Reagents | Yield (%) | Conditions |

|---|---|---|---|

| MCR-based synthesis | Cyclopentanone, benzonitrile, acid catalyst | 70 | 24 h, 100°C |

| Nucleophilic substitution | 4-Bromobenzonitrile, cyclopentyl Grignard reagent | 65 | 12 h, 80°C |

Q. How is the molecular structure of this compound characterized experimentally?

- Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Data collection involves a diffractometer (e.g., Rigaku XtaLAB) at 293 K, with refinement using SHELXTL or Olex2 software. Key parameters include bond angles (e.g., C–C–C ~117°) and hydrogen-bonding interactions (e.g., O–H···N distances of 2.60 Å) . Complementary techniques like FT-IR and NMR validate functional groups (e.g., nitrile C≡N stretch at ~2230 cm⁻¹) .

Q. What spectroscopic techniques are used to confirm the purity and identity of this compound?

- Methodological Answer:

- FT-IR: Identifies nitrile (2230 cm⁻¹) and cyclopentyl C–H stretches (2850–2950 cm⁻¹).

- NMR: -NMR reveals aromatic protons (δ 7.4–7.8 ppm) and cyclopentylidene methyl protons (δ 2.1–2.5 ppm). -NMR confirms the nitrile carbon at ~115 ppm.

- Mass Spectrometry: High-resolution MS (HRMS) provides exact mass (e.g., [M+H]⁺ at m/z 212.1184 for C₁₃H₁₃N) .

Advanced Research Questions

Q. How can computational methods like DFT improve the interpretation of experimental data for this compound?